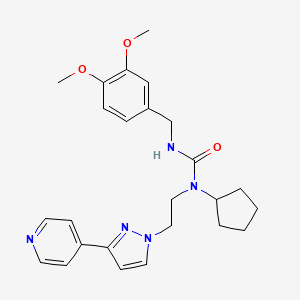![molecular formula C29H29N3O5 B2776431 N-(4-ethylphenyl)-2-(8-(((4-methoxyphenyl)amino)methyl)-7-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6(7H)-yl)acetamide CAS No. 894560-04-4](/img/structure/B2776431.png)
N-(4-ethylphenyl)-2-(8-(((4-methoxyphenyl)amino)methyl)-7-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6(7H)-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-ethylphenyl)-2-(8-(((4-methoxyphenyl)amino)methyl)-7-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6(7H)-yl)acetamide is a useful research compound. Its molecular formula is C29H29N3O5 and its molecular weight is 499.567. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Different Spatial Orientations and Interactions
- The compound exhibits a variety of spatial orientations and interactions, crucial for understanding its potential binding mechanisms and structural properties. For instance, amide derivatives, including those similar to the given compound, demonstrate different orientations upon anion coordination, contributing to the formation of channel-like structures through weak C–H⋯π and C–H⋯O interactions, which is essential for designing molecules with specific functions (Kalita & Baruah, 2010).
Structural Studies on Co-crystals and Salts
- Research into co-crystals and salts involving quinoline derivatives that share structural similarities with this compound has provided insights into how these structures can influence their properties and potential applications. These studies have shown that the formation of co-crystals can be influenced by various factors, including the presence of aromatic diols, highlighting the importance of structural variations in determining the physical and chemical properties of these compounds (Karmakar, Kalita, & Baruah, 2009).
Synthesis and Pharmacological Studies
- While focusing on the synthesis of related quinoline derivatives, research has also hinted at their potential pharmacological applications. Novel synthesis methods for quinoline derivatives offer avenues for exploring their biological activities, underscoring the compound's relevance in developing therapeutics (Bhambi et al., 2010).
Structural Aspects and Properties
- The structural analysis of amide-containing quinoline derivatives reveals their ability to form gels and crystalline solids with mineral acids, which is significant for applications requiring specific delivery mechanisms or material properties. These findings contribute to understanding how the compound's structure affects its reactivity and interaction with other substances (Karmakar, Sarma, & Baruah, 2007).
Quantum Chemical Calculations
- Quantum chemical studies on quinoxalines, which share a structural resemblance to the given compound, help in understanding the electronic properties that influence their reactivity and potential as corrosion inhibitors. This research aids in designing molecules with desired properties by elucidating the relationship between molecular structure and function (Zarrouk et al., 2014).
Bond Lengths and Angles
- Detailed crystallographic analysis of compounds related to N-(4-ethylphenyl)-2-(8-(((4-methoxyphenyl)amino)methyl)-7-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6(7H)-yl)acetamide provides insights into bond lengths and angles, crucial for predicting molecular behavior and interactions. This information is valuable for the development of new materials and drugs by understanding the molecular conformation and its impact on properties (Wen et al., 2006).
Propriétés
IUPAC Name |
N-(4-ethylphenyl)-2-[8-[(4-methoxyanilino)methyl]-7-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H29N3O5/c1-3-19-4-6-23(7-5-19)31-28(33)18-32-25-16-27-26(36-12-13-37-27)15-20(25)14-21(29(32)34)17-30-22-8-10-24(35-2)11-9-22/h4-11,14-16,30H,3,12-13,17-18H2,1-2H3,(H,31,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQJGOGQEQBPKOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CN2C3=CC4=C(C=C3C=C(C2=O)CNC5=CC=C(C=C5)OC)OCCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H29N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1-cyanocyclopentyl)-4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}benzamide](/img/structure/B2776348.png)
![N-(benzo[d]thiazol-2-yl)-2-((1-(3-fluorobenzyl)-1H-indol-3-yl)thio)acetamide](/img/structure/B2776350.png)


![2-imino-1-(2-methoxyethyl)-10-methyl-5-oxo-N-(1-phenylethyl)-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B2776356.png)

![2-(furan-2-yl)-5-methyl-7-(2-nitrophenyl)-N-phenyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2776358.png)






![2-[3-(hydroxymethyl)-1H-indol-1-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2776370.png)